molecular formula C27H27N3O4S B4732146 [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate

[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate

Cat. No.: B4732146
M. Wt: 489.6 g/mol
InChI Key: HMXMMIRBHMMABF-OAXZUEFOSA-N
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Description

[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the imino and oxo functional groups via selective oxidation and amination reactions.
  • Coupling of the thiazolopyrimidine core with the phenyl and benzoate moieties using cross-coupling reactions such as Suzuki or Heck reactions.
  • Final esterification to introduce the ethoxy and tert-butyl groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of scalable reaction conditions such as continuous flow reactors.
  • Employment of cost-effective and readily available reagents.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme functions and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of advanced materials or specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate include other thiazolopyrimidine derivatives and benzoate esters. Examples include:

  • [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzoate.
  • [2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzoate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-6-33-22-14-17(13-20-23(28)30-16(2)15-35-26(30)29-24(20)31)7-12-21(22)34-25(32)18-8-10-19(11-9-18)27(3,4)5/h7-15,28H,6H2,1-5H3/b20-13+,28-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXMMIRBHMMABF-OAXZUEFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C)OC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=N)N3C(=CSC3=NC2=O)C)OC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 2
Reactant of Route 2
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 3
Reactant of Route 3
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 4
Reactant of Route 4
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 5
Reactant of Route 5
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate
Reactant of Route 6
Reactant of Route 6
[2-ethoxy-4-[(E)-(5-imino-3-methyl-7-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-tert-butylbenzoate

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